Heparin disaccharide IV-A sodium salt (CAS 136098-07-2) is a highly purified, structurally defined unsaturated disaccharide, formally known as α-ΔUA-[1→4]-GlcNAc. It is a key product derived from the enzymatic digestion of heparin or heparan sulfate by heparinases. This specific disaccharide is a fundamental building block used in the structural analysis of complex heparin and heparan sulfate polysaccharides. Its primary role is as a critical analytical standard for chromatographic methods like HPLC and mass spectrometry, enabling the precise compositional analysis and quality control of heparin-based active pharmaceutical ingredients (APIs).
Substituting this defined disaccharide with generic, polydisperse materials like full-length heparin, low-molecular-weight heparin (LMWH), or uncharacterized disaccharide mixtures is unsuitable for quantitative applications. The structural heterogeneity and variable sulfation patterns of polymeric heparin mask the specific contributions of individual disaccharide units, making it impossible to perform accurate compositional analysis or study structure-activity relationships (SAR). Assays requiring precise structural identification, such as HPLC-based quality control of heparin APIs or enzymatic characterization, mandate the use of pure, well-characterized standards like Disaccharide IV-A to achieve reproducible and valid results.
In reversed-phase ion-pairing ultra-performance liquid chromatography (RPIP-UPLC), Heparin Disaccharide IV-A (ΔUA-GlcNAc) is baseline-separated from all other common heparin/heparan sulfate disaccharides. This analytical separation is critical for the unambiguous identification and quantification required in the compositional analysis of heparin APIs and research samples. Using a mixture of standards or the parent polymer would result in overlapping peaks and an inability to accurately quantify this specific, non-sulfated structural unit.
| Evidence Dimension | Chromatographic Separation |
| Target Compound Data | Baseline-resolved peak with a distinct retention time. |
| Comparator Or Baseline | Other heparin disaccharides (e.g., ΔUA-GlcNS, ΔUA-GlcNAc6S, ΔUA2S-GlcNAc, etc.), which all elute at different, well-separated times. |
| Quantified Difference | Achieves baseline separation from other key disaccharides in a single chromatographic run. |
| Conditions | Reversed-phase ion-pairing UPLC with ESI-MS detection on a 1.7 µm BEH C18 column. |
This ensures accurate, reproducible quantification of specific structural motifs in heparin quality control and lot release, which is impossible with a polydisperse substitute.
Unsaturated disaccharides derived from heparin/heparan sulfate, including the family to which IV-A belongs, were shown to reduce cytosolic calcium in smooth muscle cells, whereas full-length heparin was practically inactive. The N-acetylated disaccharide (a close analog to IV-A) demonstrated an ED50 of 88 µM, indicating a potent activity specific to the small, unsaturated structure that is absent in the parent polymer. This highlights the necessity of using isolated disaccharides to uncover biological activities masked in the larger polysaccharide.
| Evidence Dimension | Effective Dose (ED50) for Cytosolic Calcium Reduction |
| Target Compound Data | 88 µM (for the closely related N-acetylated disaccharide) |
| Comparator Or Baseline | Native heparin and other low molecular weight heparins (except Enoxaparin) were 'practically inactive'. |
| Quantified Difference | Demonstrates potent biological activity where the parent polymer shows none, revealing function specific to the disaccharide structure. |
| Conditions | Measurement of cytosolic calcium levels in smooth muscle cell lines. |
For researchers investigating specific signaling pathways, using the pure disaccharide is essential to identify structure-specific effects that are otherwise averaged out or non-existent when using the crude parent compound.
Heparin disaccharide IV-A is a defined product resulting from the action of specific heparinase enzymes (Heparinase II and III). Its use as a standard is fundamental for characterizing the activity and substrate specificity of these enzymes. Without pure individual disaccharides, it is impossible to determine the precise cleavage patterns and kinetics of these enzymes, which is a critical step in their characterization and application in research and industrial processes. Using a crude heparin mixture as a substrate would yield a complex mix of products, preventing clear analysis of enzyme action.
| Evidence Dimension | Enzymatic Reaction Product |
| Target Compound Data | Serves as a specific, identifiable product for quantifying Heparinase II/III activity. |
| Comparator Or Baseline | A complex mixture of various disaccharides and oligosaccharides produced from the digestion of full-length heparin. |
| Quantified Difference | Provides a discrete, quantifiable signal versus a complex, difficult-to-interpret product profile. |
| Conditions | In vitro enzymatic digestion assays with bacterial heparinases. |
Procurement of this specific disaccharide is non-negotiable for developing or validating assays for heparin-modifying enzymes, as a generic substitute prevents accurate kinetic and specificity measurements.
As an indispensable reference standard for HPLC, UPLC, and mass spectrometry methods used in the pharmaceutical industry. This compound enables the precise quantification of the ΔUA-GlcNAc disaccharide unit, a critical quality attribute for ensuring the consistency, safety, and efficacy of heparin and LMWH batches.
For researchers in enzymology and biotechnology to define the substrate specificity and measure the kinetic parameters of heparinase II and III. Using this pure product standard is essential for developing robust and reproducible enzymatic assays.
In fundamental research to dissect the specific roles of non-sulfated disaccharide units in mediating biological processes, such as protein binding and cell signaling. Its use allows for the deconvolution of complex biological effects that are obscured when using the heterogeneous parent polysaccharide.